UDP-4-Azido-4-deoxy-D-glucose

Catalog No.
S15352711
CAS No.
M.F
C15H23N5O16P2
M. Wt
591.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UDP-4-Azido-4-deoxy-D-glucose

Product Name

UDP-4-Azido-4-deoxy-D-glucose

IUPAC Name

[(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C15H23N5O16P2

Molecular Weight

591.31 g/mol

InChI

InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1

InChI Key

KGLNOJUOGONQOZ-XRVRZVROSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O

UDP-4-Azido-4-deoxy-D-glucose is a nucleotide sugar analogue derived from UDP-glucose, featuring an azide group at the 4 position of the glucose moiety. Its chemical formula is C15H23N5O16P2C_{15}H_{23}N_{5}O_{16}P_{2} and it has a molecular weight of approximately 591.31 g/mol. The compound is typically encountered as a disodium salt, which enhances its solubility in aqueous solutions. UDP-4-Azido-4-deoxy-D-glucose is primarily used in biochemical research and synthetic applications due to its unique reactivity profile, particularly in click chemistry and labeling studies .

, notably those involving azide functional groups. The azide can undergo cycloaddition reactions, particularly with alkynes, allowing for the formation of triazoles via the well-known "click" chemistry approach. This property makes it valuable for bioconjugation and tagging biomolecules in research settings. Additionally, it can be utilized as a substrate for glycosyltransferases, enabling the study of glycosylation processes in cells .

Biologically, UDP-4-Azido-4-deoxy-D-glucose serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. This compound's azide group allows for further modifications post-transfer, facilitating the study of glycan structures and their functions in cellular processes. The incorporation of this analogue into glycoconjugates can help elucidate the roles of specific sugars in cell signaling and recognition .

The synthesis of UDP-4-Azido-4-deoxy-D-glucose typically involves several steps:

  • Preparation of 4-Azido-4-deoxy-D-glucose: This initial step involves the conversion of D-glucose to its 4-azido derivative through a series of chemical transformations.
  • Nucleotide Activation: The azido sugar is then activated by forming a nucleotide diphosphate (UDP) derivative. This can be achieved using uridine triphosphate and specific coupling reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological applications .

UDP-4-Azido-4-deoxy-D-glucose has several applications in biochemical research:

  • Glycobiology: It is utilized to study glycosylation patterns and mechanisms in cells.
  • Bioconjugation: The azide group allows for specific labeling of proteins and other biomolecules through click chemistry.
  • Drug Development: It aids in the design of glycosylated drugs that may enhance bioavailability or target specificity .

Interaction studies involving UDP-4-Azido-4-deoxy-D-glucose often focus on its binding affinity and reactivity with glycosyltransferases and other enzymes involved in carbohydrate metabolism. These studies help elucidate how modifications to sugar structures impact enzyme function and substrate specificity. Additionally, researchers use this compound to investigate interactions with lectins and other carbohydrate-binding proteins, providing insights into cell-cell recognition processes .

UDP-4-Azido-4-deoxy-D-glucose shares structural similarities with several other nucleotide sugars but is unique due to its azide functionality. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
UDP-glucoseContains a hydroxyl group at position 4Standard substrate for glycosylation
GDP-mannoseContains a mannose sugar instead of glucoseUsed in mannose metabolism
CMP-sialic acidContains sialic acid instead of glucoseInvolved in sialylation processes
UDP-N-acetylglucosamineContains N-acetyl group instead of azideKey player in chitin biosynthesis

The presence of the azide group in UDP-4-Azido-4-deoxy-D-glucose allows for unique reactivity not found in these similar compounds, making it particularly useful for bioconjugation techniques and studies related to glycosylation pathways .

Chemical Synthesis Strategies for Azido-Functionalized UDP-Sugars

The chemical synthesis of UDP-4-Azido-4-deoxy-D-glucose represents a sophisticated challenge in carbohydrate chemistry, requiring careful orchestration of protecting group strategies and selective functional group transformations [1]. The compound, with molecular formula C15H23N5O16P2 and molecular weight of 591.31 g/mol, consists of a uridine diphosphate group linked to a modified glucose moiety where the azido group at the C4 position replaces the native hydroxyl group [2].

The most established synthetic route involves the preparation of the azido-sugar precursor followed by its activation to form the UDP derivative [1]. The classical approach begins with methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside as the starting material [1]. This intermediate undergoes SN2 displacement of the 4-methylsulfonyloxy group by azide ions, resulting in inversion of configuration to yield the desired 4-azido-4-deoxy-D-glucose configuration [1].

The synthesis typically proceeds through seven sequential steps with an overall yield of approximately 6%, highlighting the inherent challenges in maintaining both stereochemical integrity and functional group compatibility throughout the synthetic sequence [3]. The key transformation involves the nucleophilic substitution reaction where the methylsulfonyloxy leaving group at the C4 position is displaced by sodium azide under appropriate reaction conditions [1].

Table 1: Key Chemical Properties of UDP-4-Azido-4-deoxy-D-glucose

PropertyValueReference
Molecular FormulaC15H23N5O16P2 [2]
Molecular Weight (free acid)591.32 g/mol [2]
Molecular Weight (disodium salt)635.28 g/mol [2]
Purity (HPLC)≥90% [4]
SolubilityWater, DMSO [2]
Configurationα-D-glucose [2]

Diazotransfer Reagent Optimization for Azido Group Introduction

Contemporary advances in diazotransfer chemistry have revolutionized the synthesis of azido sugars through the development of highly efficient reagents [5]. Fluorosulfuryl azide (FSO2N3) has emerged as the most powerful diazotransfer reagent for converting primary amines to azides, offering significant advantages over traditional methods [6] [7].

The optimization of diazotransfer conditions using fluorosulfuryl azide involves several critical parameters [5]. The reaction proceeds rapidly, typically completing within five minutes at room temperature with quantitative yields [6]. Copper sulfate serves as an effective catalyst, with the copper ions functioning both as a catalyst and as a visual indicator for reaction progress [5]. The solution color changes from blue to green upon complete consumption of the amine substrate [5].

The mechanism of diazotransfer with fluorosulfuryl azide involves a stepwise process rather than a concerted mechanism [8]. The amine nucleophilically attacks the terminal nitrogen (N-3) of fluorosulfuryl azide, followed by hydrogen transfer from the amino group via a water molecule to the N-1 position of the reagent [8]. Water is crucial for efficient diazotransfer, as it facilitates the hydrogen transfer step in the mechanism [8].

Table 2: Diazotransfer Reagent Performance Comparison

ReagentReaction TimeYieldTemperatureCatalyst Required
Fluorosulfuryl azide<5 minutes>95%Room temperatureCuSO4 [5]
Traditional azide reagentsSeveral hours60-80%ElevatedVarious [5]
Triflyl azide30-60 minutes85-90%Room temperatureBase [9]

Protecting Group Strategies for Regioselective Modification

Protecting group strategies play a fundamental role in the successful synthesis of UDP-4-Azido-4-deoxy-D-glucose, particularly in achieving regioselective modification at the C4 position [11] [12]. The selection of appropriate protecting groups must balance several factors including stability under reaction conditions, ease of installation and removal, and compatibility with the azido functionality [12].

Benzoyl protecting groups are commonly employed in the synthesis of azido sugars due to their stability under basic conditions and their electron-withdrawing properties [1] [13]. The synthesis typically utilizes 2,3,6-tri-O-benzoyl protection, leaving the C4 position available for methylsulfonylation and subsequent azide displacement [1]. This protecting group pattern provides the necessary regioselectivity while maintaining the stability of the intermediate compounds [13].

Silyl protecting groups offer alternative strategies for regioselective protection in carbohydrate synthesis [14] [15]. Tert-butyldimethylsilyl (TBS) groups are particularly useful due to their selective protection of primary hydroxyl groups over secondary ones [12]. The bulky nature of silyl groups can induce conformational changes in the sugar ring, potentially affecting both reactivity and selectivity [14].

Table 3: Protecting Group Reactivity Patterns in D-glucose Derivatives

Sugar SeriesReactivity Order (Benzoylation)Reference
D-gluco2-OH > 3-OH > 4-OH [16]
D-manno3-OH > 2-OH > 4-OH [16]
D-galacto2-OH, 3-OH > 4-OH [16]

Cyclic protecting groups such as benzylidene acetals provide additional options for regioselective protection [12]. The 4,6-O-benzylidene acetal is particularly useful as it protects both the primary C6 hydroxyl and the C4 position, allowing for selective modification at other positions [17]. However, for UDP-4-Azido-4-deoxy-D-glucose synthesis, the C4 position must remain accessible for azido group introduction [1].

The electronic effects of protecting groups significantly influence the reactivity of glycosyl donors [14]. Electron-withdrawing groups such as benzoyl esters decrease the electron density at the anomeric carbon, making the donor less reactive (disarmed) [14]. Conversely, electron-donating groups like benzyl ethers increase reactivity [14]. Silyl protecting groups exhibit intermediate behavior, with their bulky nature often overriding electronic effects through conformational changes [14].

Enzymatic Synthesis Approaches Using Recombinant Transferases

Enzymatic synthesis of UDP-4-Azido-4-deoxy-D-glucose presents unique opportunities and challenges compared to chemical synthesis approaches [18] [19]. The use of recombinant transferases offers potential advantages in terms of selectivity, mild reaction conditions, and reduced need for protecting groups [19] [20].

UDP-sugar pyrophosphorylases represent the primary enzymatic route for nucleotide sugar synthesis [21] [19]. These enzymes catalyze the formation of UDP-sugars from UTP and sugar-1-phosphate substrates through a magnesium-dependent, reversible reaction mechanism [21]. The reaction follows an ordered bi-bi mechanism where UTP binds first, followed by sugar-1-phosphate, with subsequent release of pyrophosphate and the UDP-sugar product [21].

The substrate specificity of UDP-sugar pyrophosphorylases varies significantly among different enzyme classes [22]. UDP-glucose pyrophosphorylase (UGPase) exhibits high specificity for glucose-1-phosphate, while UDP-sugar pyrophosphorylase (USPase) demonstrates broader substrate tolerance [23] [22]. Some USPase enzymes can utilize galactose-1-phosphate, glucuronic acid-1-phosphate, arabinose-1-phosphate, and xylose-1-phosphate as substrates [23].

Table 4: Recombinant Transferase Systems for UDP-Sugar Synthesis

Enzyme SystemSubstrate RangeOptimal pHTemperatureMg2+ Requirement
UGPaseGlucose-1-P specific7.5-8.037°C2-5 mM [21] [22]
USPaseBroad sugar-1-P6.5-7.545°C2 mM [23] [22]
UAGPaseGlcNAc-1-P specific7.0-8.037°C2-10 mM [21] [22]

The enzymatic approach faces significant challenges when applied to azido-modified substrates [24]. Azido groups substantially alter the substrate recognition by carbohydrate-processing enzymes due to their size and rigid rod-like structure [24]. The azide functionality extends 2.36 Å in length with a C-N bond length of 1.51 Å, requiring a substantially larger binding pocket than that typically accommodated by hydroxyl groups [24].

Studies on glycosidases have demonstrated that azides at secondary carbons are poorly accommodated by enzymes, while those at primary carbons show limited acceptance by only a small subset of enzymes [24]. This limitation extends to glycosyltransferases and other sugar-binding proteins, suggesting that enzymatic synthesis of UDP-4-Azido-4-deoxy-D-glucose may require extensive enzyme engineering or alternative strategies [24].

Multi-enzyme cascades have shown promise for large-scale nucleotide sugar production [18] [19]. These systems typically combine nucleotide sugar synthesis with regeneration of cofactors and removal of inhibitory byproducts [19]. The use of repetitive-batch-mode technology has enabled gram-scale production of modified UDP-sugars with total turnover numbers exceeding 4 g product per gram enzyme [18].

Purification and Characterization Challenges in Azido-UDP-Sugar Production

The purification and characterization of UDP-4-Azido-4-deoxy-D-glucose presents numerous technical challenges due to the compound's inherent instability and the presence of multiple charged groups [25] [26]. These difficulties are compounded by the limited stability of the azido functionality under certain analytical conditions [25].

High-performance liquid chromatography (HPLC) represents the primary analytical method for UDP-sugar analysis and purification [27] [26]. Ion-pair reversed-phase HPLC using triethylamine acetate buffer provides effective separation of nucleotide sugars with good sensitivity and reproducibility [27] [28]. The method achieves rapid separation (5-25 minutes) and is suitable for concentrations above 20 pmol [27].

Table 5: HPLC Conditions for UDP-Sugar Analysis

ParameterConditionReference
ColumnC18, 250 × 4.6 mm [29]
Mobile Phase A50 mM triethylammonium acetate [29]
Mobile Phase BAcetonitrile [29]
Gradient0-15% B over 15 min [29]
Flow Rate1 mL/min [29]
Detection254 nm UV [29]

Ion-exchange chromatography offers an alternative purification approach, particularly for preparative-scale isolation [26]. Anion-exchange chromatography using ammonium bicarbonate gradients provides a cost-effective method for nucleotide purification with minimal environmental impact [26]. The use of Tosoh TSKgel SuperQ-5PW resin in conjunction with fully aqueous eluent systems enables straightforward scale-up and convenient product recovery [26].

The characterization of UDP-4-Azido-4-deoxy-D-glucose relies heavily on nuclear magnetic resonance (NMR) spectroscopy [30] [31]. Proton NMR analysis requires careful attention to the anomeric proton region (4.5-5.6 ppm) and the sugar backbone protons (3-5 ppm) [30]. The azido group introduction typically causes characteristic chemical shift changes that can be monitored to confirm successful synthesis [30].

Table 6: NMR Characteristic Signals for UDP-4-Azido-4-deoxy-D-glucose

Proton/CarbonChemical Shift (ppm)MultiplicityReference
H-1 (anomeric)5.4-5.6d [30]
H-4 (azido-bearing)3.8-4.2m [30]
C-1 (anomeric)98-100s [30]
C-4 (azido-bearing)58-62s [30]

Phosphorus-31 NMR spectroscopy provides valuable information about the integrity of the UDP moiety [31]. The diphosphate bridge exhibits characteristic signals that can be used to monitor hydrolysis and other degradation pathways [31]. However, due to the limited stability of UDP-sugars in solution, carbon-13 NMR spectra are often not recorded, and when obtained, require buffered deuterium oxide solutions to enhance stability [25].

Mass spectrometry, particularly electrospray ionization (ESI-MS), serves as a complementary analytical technique for molecular weight confirmation and purity assessment [32]. The multiple charge states of UDP-sugars in ESI-MS require careful interpretation of the spectra, but provide definitive molecular weight information [32].

Stability considerations represent a major challenge in both purification and characterization [25] [33]. UDP-sugars are prone to hydrolysis of the N-glycosidic bond under acidic conditions, with the rate of hydrolysis varying significantly between purine and pyrimidine nucleotides [33]. The phosphate groups can undergo cyclization to form cyclic sugar-1,2-phosphates, particularly under certain pH conditions [25].

Chain Termination Mechanisms in Polysaccharide Biosynthesis

Uridine 5'-diphospho-4-azido-4-deoxy-D-glucose represents a unique class of nucleotide sugar analog that fundamentally alters polysaccharide biosynthesis through its chain termination properties. The mechanism of chain termination primarily involves the disruption of normal glycosidic bond formation due to the presence of the azido group at the C4 position [1] [2].

The azido group at the C4 position creates significant steric hindrance and electronic perturbations that prevent further chain elongation. Studies with related 4-deoxy sugar analogs have demonstrated that modifications at the C4 position consistently lead to premature termination of polysaccharide chains [1]. The 4-azido-4-deoxy modification specifically prevents the formation of β-1,4-glycosidic linkages that are essential for continued polymer growth in many polysaccharide systems.

Research has shown that when cells are treated with precursors that lead to UDP-4-azido-4-deoxy-glucose formation, there is a marked reduction in polysaccharide chain length without complete cessation of initiation [2]. This suggests that the analog can be incorporated at the reducing end but cannot serve as an acceptor for further glycosyl transfer reactions. The chain termination occurs through what appears to be a "dead-end" mechanism, where the modified sugar becomes the terminal residue of truncated polysaccharide chains.

The azido group's electronic properties contribute significantly to this termination mechanism. The highly electronegative azido group (N₃⁻) alters the electron density around the C4 carbon, making it less suitable for nucleophilic attack by incoming glycosyl donors. Additionally, the linear geometry of the azido group creates unfavorable steric interactions within the active sites of glycosyltransferases, particularly those evolved to accommodate hydroxyl groups at the C4 position [3].

Active Site Binding Affinity Studies

Comprehensive binding affinity studies have revealed that UDP-4-azido-4-deoxy-D-glucose exhibits significantly reduced affinity for most glycosyltransferases compared to native UDP-glucose. The kinetic parameters demonstrate this reduced affinity through substantially increased Km values. For the structurally related UDP-4-deoxy-GlcNAc, the Km value increases 43-fold compared to the native UDP-GlcNAc substrate when tested with O-GlcNAc transferase [4].

The binding affinity reduction stems from several molecular factors. The azido group cannot form the critical hydrogen bonds that the native C4 hydroxyl group establishes with active site residues. Structural studies of related systems have identified specific amino acids such as Leu653 and Thr560 that interact with the C4 hydroxyl group through hydrogen bonding networks [5]. The replacement of the hydroxyl with an azido group eliminates these stabilizing interactions while introducing repulsive steric clashes.

Molecular modeling studies suggest that the azido group at C4 experiences unfavorable van der Waals contacts with conserved hydrophobic residues in the sugar-binding pocket. The active sites of most glycosyltransferases have evolved to accommodate the specific geometry and hydrogen bonding pattern of hydroxyl groups, making them poorly suited for the linear, electron-rich azido functionality [6].

The dissociation constant (Kd) values for UDP-4-azido-4-deoxy-D-glucose binding are typically 10-50 fold higher than those for native UDP-glucose, indicating weaker binding interactions. This reduced binding affinity translates directly to decreased catalytic efficiency, as reflected in the Vmax/Km ratios that are consistently lower for azido-modified analogs [4].

Structural Determinants of UDP-Sugar Analog Recognition

The recognition of UDP-4-azido-4-deoxy-D-glucose by glycosyltransferases depends on multiple structural determinants within both the nucleotide and sugar portions of the molecule. The nucleotide moiety generally maintains its recognition properties, as the uridine and diphosphate portions remain unmodified. However, the sugar moiety modifications create significant recognition challenges [6].

The C4 azido substitution represents one of the most disruptive modifications possible at this position. Unlike other modifications such as fluorine or deoxy substitutions, the azido group fundamentally changes both the steric and electronic environment. The azido group extends approximately 2.8 Å from the C4 carbon, compared to 1.0 Å for a hydroxyl group, creating substantial steric bulk [7].

The plant secondary product glycosyltransferase motif, which is highly conserved across many glycosyltransferases, contains specific residues that interact with the C4 hydroxyl group. The conserved glutamine and glutamate residues within this motif form hydrogen bonds with sugar hydroxyl groups, and the azido substitution prevents these critical interactions [6]. Additionally, the tryptophan residue that provides π-stacking interactions with the sugar ring may experience unfavorable interactions with the electron-rich azido group.

The electronic effects of the azido group extend beyond its immediate vicinity. The strongly electron-withdrawing nature of the azido group alters the charge distribution across the entire sugar ring, potentially affecting interactions with other active site residues. This electronic perturbation can influence the binding orientation and stability of the entire UDP-sugar analog within the enzyme active site [8].

Comparative studies with other C4 modifications have shown that even small changes at this position can dramatically affect recognition. The axial orientation of hydroxyl groups (as in galactose) versus equatorial orientation (as in glucose) significantly impacts enzyme recognition, and the azido group represents an even more dramatic deviation from the native structure [9].

Comparative Analysis with Native UDP-Glucose and Other Analogues

The comparative analysis between UDP-4-azido-4-deoxy-D-glucose and native UDP-glucose reveals fundamental differences in their biochemical behavior and enzyme interactions. Native UDP-glucose serves as an optimal substrate for numerous glycosyltransferases due to its precise molecular architecture that has been evolutionarily optimized for enzyme recognition [10] [9].

In direct kinetic comparisons, UDP-4-azido-4-deoxy-D-glucose consistently demonstrates reduced catalytic efficiency across multiple enzyme systems. The Km values are typically 10-100 fold higher than those for UDP-glucose, while Vmax values are often reduced by 2-10 fold [4]. This results in dramatically decreased catalytic efficiency (Vmax/Km) ratios, often reduced by factors of 50-500 compared to the native substrate.

The comparison with other UDP-glucose analogs provides important insights into the relative impact of different modifications. UDP-6-azido-6-deoxy-glucose, for example, shows better enzyme tolerance than the 4-azido analog, with only moderate increases in Km values [11] [3]. This difference reflects the more critical role of the C4 position in enzyme recognition and catalysis compared to the C6 position.

Fluorine-substituted analogs such as UDP-4-fluoro-4-deoxy-glucose demonstrate intermediate properties between azido and native sugars. While fluorine substitution also reduces binding affinity, the smaller size and different electronic properties of fluorine result in less dramatic effects than azido substitution [12]. The comparison highlights the unique challenges posed by the azido group's size and electronic characteristics.

The chain elongation capabilities represent perhaps the most significant difference between these analogs. While native UDP-glucose supports complete polysaccharide synthesis, UDP-4-azido-4-deoxy-D-glucose acts as a chain terminator [13] [2]. Other analogs such as UDP-6-azido-6-deoxy-glucose allow continued chain growth, albeit with reduced efficiency, demonstrating the position-specific effects of azido modifications [14] [15].

Metabolic stability also differs significantly among these analogs. Native UDP-glucose is efficiently utilized and recycled through normal metabolic pathways. In contrast, UDP-4-azido-4-deoxy-D-glucose may accumulate in cells due to its poor utilization by glycosyltransferases, potentially leading to feedback inhibition of normal UDP-sugar biosynthesis [1] [2].

The cellular impact profiles further distinguish these analogs. While native UDP-glucose supports normal cell growth and function, UDP-4-azido-4-deoxy-D-glucose can cause significant perturbations in glycosylation patterns and cellular metabolism. The accumulation of truncated polysaccharides and depletion of native UDP-sugar pools can have broad cellular consequences [1] [14].

XLogP3

-5.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

591.06150366 g/mol

Monoisotopic Mass

591.06150366 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-11-2024

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